molecular formula C10H11BrO4 B2359158 Methyl 3-bromo-2,6-dimethoxybenzoate CAS No. 65977-12-0

Methyl 3-bromo-2,6-dimethoxybenzoate

Cat. No. B2359158
CAS RN: 65977-12-0
M. Wt: 275.098
InChI Key: IYVSXIFYVRNTDY-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-2,6-dimethoxybenzoate” is a chemical compound with the CAS Number: 65977-12-0 . It has a molecular weight of 275.1 and its IUPAC name is methyl 3-bromo-2,6-dimethoxybenzoate .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-2,6-dimethoxybenzoate” is a solid at room temperature . and should be stored at a temperature between 2-8°C . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 340.7±37.0 °C at 760 mmHg .

Scientific Research Applications

  • Inhibitory Activity Investigation : A study by Han Lijun synthesized a related compound, Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate, which showed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) (Han Lijun, 2010).

  • Regioselective Syntheses : Bengtsson and Hoegberg detailed the regioselective synthesis of certain benzamides from 2,6-dimethoxybenzoic acid, highlighting a method for introducing carboxyl functions in a regioselective manner (Bengtsson & Hoegberg, 1993).

  • Herbicide Precursor Preparation : Liepa et al. explored the preparation of bicyclic herbicide precursors using derivatives of methyl 3,5-dimethoxybenzoate, indicating its role in the development of herbicides (Liepa et al., 1992).

  • X-ray Crystallographic Studies : Ferguson et al. investigated the rearrangement product of a similar compound, providing insights into novel routes to xanthones (Ferguson et al., 1985).

  • Thermal Behaviour Analysis : Micera et al. examined the thermal behavior of metal complexes of 2,6-dimethoxybenzoic acid, contributing to our understanding of metal-ligand interactions (Micera et al., 1984).

  • Synthesis of Dimethoxybenzoic Acid : Xu Ya detailed a three-step synthesis process for 2,6-dimethoxybenzoic acid, a related compound, highlighting its chemical synthesis pathways (Xu Ya, 2002).

  • Antipsychotic Agent Research : Högberg et al. synthesized a series of benzamides using 2,3-dimethoxybenzoic acid, contributing to research in antipsychotic agents (Högberg et al., 1990).

  • Solid Inclusion Compounds : Wallet et al. studied the structures of solid inclusion compounds involving 2',6'-dimethoxyflavone and 3-bromo-2,6-dimethoxybenzoic acid, adding to the knowledge of crystal complexes (Wallet et al., 2000).

Safety and Hazards

“Methyl 3-bromo-2,6-dimethoxybenzoate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 3-bromo-2,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-7-5-4-6(11)9(14-2)8(7)10(12)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVSXIFYVRNTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Bromo-2,6-dimethoxybenzoic acid (5.0 g, 19.2 mmol) and thionyl chloride (10 ml) were heated to reflux for 2 h. The mixture was then concentrated in vacuo and diluted with CH2Cl2 (20 ml) and added to a solution of MeOH (614 mg, 38.4 mmol) and triethylamine (3.88 g, 38.4 mmol) in CH2Cl2 (100 ml) at 0° C. The resulting mixture was allowed to warm to RT and stirred for 64 h. The organics were washed with 10% HCl (50 ml), brine (50 ml) and dried (MgSO4) and purified by chromatography (0–50% EtOAC in heptane) to leave a white solid (4.17 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
614 mg
Type
reactant
Reaction Step Two
Quantity
3.88 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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